molecular formula C16H13Cl2NO4 B311677 methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate

methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate

Cat. No.: B311677
M. Wt: 354.2 g/mol
InChI Key: RMRKNLVWWHUNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate: is an organic compound with the molecular formula C16H13Cl2NO4 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group, a dichlorophenoxyacetyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of 2-aminobenzoic acid: The 2,4-dichlorophenoxyacetic acid is then reacted with 2-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Hydrolysis: 2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid.

    Reduction: this compound with an amine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The dichlorophenoxy group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate can be compared with other similar compounds such as:

    Methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    This compound derivatives: Various derivatives with different substituents on the phenoxy or benzoate groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group is particularly notable for its potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H13Cl2NO4

Molecular Weight

354.2 g/mol

IUPAC Name

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C16H13Cl2NO4/c1-22-16(21)11-4-2-3-5-13(11)19-15(20)9-23-14-7-6-10(17)8-12(14)18/h2-8H,9H2,1H3,(H,19,20)

InChI Key

RMRKNLVWWHUNLS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To (2,4-dichloro-phenoxy)-acetic acid (110.6 mg, 0.5 mmol), 2-aminobenzoic acid methyl ester (151.2 mg, 1.0 mmol), and benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (pybop) (520.3 g, 1.0 mmol) in DMF (5 mL) was added N,N-diisopropylethylamine, redistilled (DIPEA) (0.17 mL, 1.0 mmol). The mixture was stirred overnight and then partitioned between ethyl acetate and 10% HCl. The organic phase was washed with brine, dried (MgSO4 anh), and concentrated. The residue was purified by silica gel flash column chromatography (n-Hexane:Ethyl acetate:MeOH=6:3:1) to give 2-[2-(2,4-dichloro-phenoxy)-acetylamino]-benzoic acid methyl ester as a white solid (118.0 mg, 66.6% yield).
Quantity
110.6 mg
Type
reactant
Reaction Step One
Quantity
151.2 mg
Type
reactant
Reaction Step One
Quantity
520.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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